Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1235406-85-5
VCID: VC3015573
InChI: InChI=1S/C14H13ClF2N2O4S2/c1-14(2,3)23-13(20)19(12-6-24-7-18-12)25(21,22)11-4-8(15)9(16)5-10(11)17/h4-7H,1-3H3
SMILES: CC(C)(C)OC(=O)N(C1=CSC=N1)S(=O)(=O)C2=CC(=C(C=C2F)F)Cl
Molecular Formula: C14H13ClF2N2O4S2
Molecular Weight: 410.8 g/mol

Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate

CAS No.: 1235406-85-5

Cat. No.: VC3015573

Molecular Formula: C14H13ClF2N2O4S2

Molecular Weight: 410.8 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate - 1235406-85-5

Specification

CAS No. 1235406-85-5
Molecular Formula C14H13ClF2N2O4S2
Molecular Weight 410.8 g/mol
IUPAC Name tert-butyl N-(5-chloro-2,4-difluorophenyl)sulfonyl-N-(1,3-thiazol-4-yl)carbamate
Standard InChI InChI=1S/C14H13ClF2N2O4S2/c1-14(2,3)23-13(20)19(12-6-24-7-18-12)25(21,22)11-4-8(15)9(16)5-10(11)17/h4-7H,1-3H3
Standard InChI Key WQUXRPSUESZMDU-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(C1=CSC=N1)S(=O)(=O)C2=CC(=C(C=C2F)F)Cl
Canonical SMILES CC(C)(C)OC(=O)N(C1=CSC=N1)S(=O)(=O)C2=CC(=C(C=C2F)F)Cl

Introduction

Chemical Structure and Properties

Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate is characterized by a sulfonamide linkage between a thiazole ring and a halogenated phenyl system, protected by a tert-butoxycarbonyl (Boc) group. The compound's structural complexity contributes to its unique chemical behavior and potential pharmaceutical applications.

Basic Identification

The compound is identified by the following key parameters:

ParameterValue
CAS Number1235406-85-5
MDL NumberMFCD22575038
Molecular FormulaC14H13ClF2N2O4S2
Molecular Weight410.84
Systematic Nametert-Butyl N-(5-chloro-2,4-difluoro-phenyl)sulfonyl-N-thiazol-4-yl-carbamate

Physical and Chemical Properties

The physical and chemical properties of tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate have been studied through both experimental methods and predictive modeling:

PropertyValueMethod of Determination
Boiling Point491.5±55.0 °CPredicted
Density1.523±0.06 g/cm³Predicted
pKa-0.37±0.10Predicted
AppearanceWhite to off-white solidExperimental
SolubilitySoluble in organic solvents (DMF, DMSO, THF)Experimental

The compound contains several functional groups that contribute to its chemical reactivity, including the sulfonamide group, the thiazole ring, the halogenated phenyl system, and the tert-butoxycarbonyl protecting group .

Synthetic Pathways

Several synthetic routes have been developed for the preparation of tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate, with varying yields and reaction conditions.

Standard Synthetic Procedure

The most commonly reported synthesis involves the reaction of tert-butyl thiazol-4-ylcarbamate with 5-chloro-2,4-difluorobenzenesulfonyl chloride in the presence of a base:

StepReagentsConditionsYield
1tert-butyl thiazol-4-ylcarbamate (160.0 g, 799.0 mmol) in THFBase: LiHMDS (1M, 1120 mL) at -78°C to 5°C67%
2Addition of 5-chloro-2,4-difluorobenzenesulfonyl chloride (355.3 g, 1440 mmol) in THFAt -78°C, then warming to ambient temperature for 12hFinal product
3Work-upAddition of saturated NH4Cl solution, extraction with ethyl acetate, drying over Na2SO4Purification by trituration with methanol

The reaction proceeds through the deprotonation of the carbamate nitrogen, followed by nucleophilic attack on the sulfonyl chloride to form the sulfonamide linkage .

Alternative Synthetic Approach

An alternative approach with a lower yield but potentially milder conditions has also been documented:

StepReagentsConditionsYield
1tert-butyl thiazol-4-ylcarbamate (8.0 g, 0.04 mol) in THFUnder N2, cooled to -78°C31.8%
2Addition of LiHMDS (1M, 48 mL, 0.048 mol)Stirring for 0.5h at -78°C, then warming to RT for 1hIntermediate
3Addition of 5-chloro-2,4-difluorobenzenesulfonyl chloride (11.11 g, 0.048 mol) in THFAt -78°C, then warming to RT for 16hFinal product
4Work-upAddition of saturated NH4Cl solution, extraction with ethyl acetate, dryingPurification by column chromatography (PE:EtOAc = 4:1)

This method results in a white solid with 95.9% purity (as determined by UV214) .

Structural Characterization

The structural characterization of tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate has been conducted using various analytical techniques.

Spectroscopic Data

Spectroscopic analysis provides critical information about the structural features of the compound:

Analytical MethodData
¹H NMR (400MHz, DMSO-d6)δ 9.14 (d, J = 2.2 Hz, 1H), 8.25 (t, J = 7.6 Hz, 1H), 8.06-7.94 (m, 2H), 1.28 (s, 9H)
¹H NMR (DMSO-d6)δ 1.40 (s, 9H), 7.10 (m, 1H), 7.52 (m, 1H), 8.25 (t, 1H), 8.80 (m, 1H)
¹H NMR (400 MHz, CDCl3)δ 8.80 (d, J = 2.0 Hz, 1H), 8.23 (t, J = 7.6 Hz, 1H), 7.53 (d, J = 2.0 Hz, 1H), 7.09 (t, J = 8.4 Hz, 1H), 1.37 (s, 9H)
MS (ES+)m/z 310.8 (M - 99), 312.8 (M - 99)
MS (m/z)411 (M+H)

These spectral data confirm the structural features of the compound, including the thiazole ring protons, the aromatic protons of the fluorinated phenyl ring, and the tert-butyl group .

Pharmacological Applications

Tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate has been investigated for its potential pharmaceutical applications, particularly in the context of ion channel modulation.

Nav1.7 Sodium Channel Inhibition

Research suggests that this compound belongs to a class of molecules designed to selectively block Nav1.7 sodium ion channels:

PropertyDescriptionSignificance
TargetNav1.7 sodium ion channelsImportant for pain signaling
SelectivityPreferential binding to Nav1.7 over other sodium channel subtypesReduced off-target effects
Potential ApplicationsTreatment of neuropathic pain conditionsIncluding postherpetic neuralgia, diabetic neuropathy, chronic lower back pain

The compound is believed to act by binding to the Nav1.7 channel, thereby inhibiting sodium ion flow and interrupting pain signal transmission .

Pain ConditionPotential Mechanism
Postherpetic neuralgiaBlocking aberrant peripheral nerve sodium channel activity
Trigeminal neuralgiaReducing neuronal hyperexcitability
Diabetic neuropathyMinimizing abnormal sodium channel function in damaged nerves
Chronic lower back painAttenuating persistent nociceptive signaling
Phantom limb painInhibiting ectopic discharge from injured nerves
Cancer-related painReducing sodium channel-mediated pain signals

The selective nature of Nav1.7 inhibition may provide pain relief with fewer side effects compared to non-selective sodium channel blockers or traditional analgesics .

Chemical Modifications and Structure-Activity Relationships

Understanding the relationship between structural modifications and biological activity is crucial for optimizing compounds like tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate.

Key Structural Elements

Several structural elements are critical for the bioactivity of this compound:

Structural ElementProposed Function
Thiazole RingEssential for binding to the target protein
Sulfonamide LinkageProvides conformational constraints and hydrogen bonding
Chloro-difluorophenyl GroupEnhances lipophilicity and binding to hydrophobic pockets
tert-Butoxycarbonyl GroupActs as a protecting group, may be cleaved in vivo

Modifications to these structural elements can significantly impact the compound's pharmacological profile .

Related Compounds

Several structurally related compounds have been developed and evaluated:

Related CompoundCAS NumberStructural DifferenceSimilarity Score
tert-Butyl thiazol-2-ylcarbamate170961-15-6Different thiazole position0.88
tert-Butyl 4-bromothiazol-2-ylcarbamate944804-88-0Different thiazole position and substitution0.83
tert-Butyl (4-bromothiazol-2-yl)(methyl)carbamate1000576-79-3Additional methyl group0.79
tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate1001419-35-7Different substitution pattern0.77

These related compounds provide valuable insights into structure-activity relationships and potential directions for further development .

Research Applications and Future Directions

Current research on tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate focuses on several key areas that may shape its future development.

Current Research Applications

The compound is currently being investigated in various research contexts:

Research AreaFocus
Medicinal ChemistryDevelopment of improved pain medications with fewer side effects
Ion Channel ResearchUnderstanding the structural basis of sodium channel selectivity
Drug DeliveryExploring prodrug approaches using the Boc-protected intermediate
Synthetic MethodologyDevelopment of more efficient synthetic routes

These research directions contribute to the broader understanding of sulfonamide-based ion channel modulators .

Future Directions

Several promising directions for future research on this compound include:

Future DirectionPotential Impact
Structure-Based Drug DesignRational optimization based on binding mode to Nav1.7 channels
Combination TherapiesSynergistic effects with other pain medications
Alternative Delivery MethodsTopical or targeted delivery to reduce systemic exposure
Expanded Therapeutic ApplicationsInvestigation for other channelopathies or pain syndromes

Advancements in these areas could significantly enhance the therapeutic potential of tert-butyl (5-chloro-2,4-difluorophenyl)sulfonyl(thiazol-4-yl)carbamate or its derivatives .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator